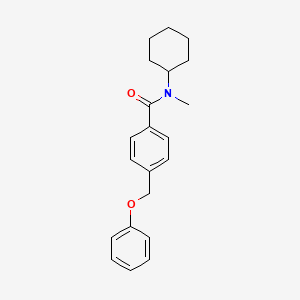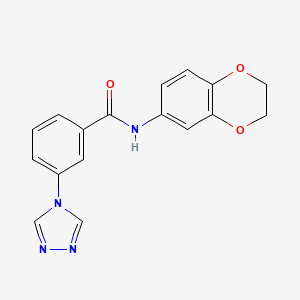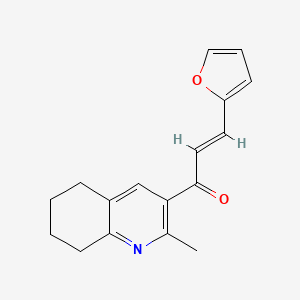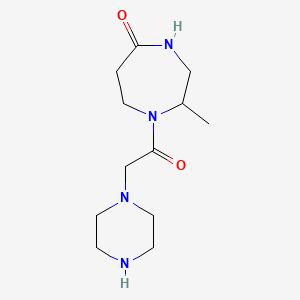
N-cyclohexyl-N-methyl-4-(phenoxymethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N-methyl-4-(phenoxymethyl)benzamide, also known as CX614, is a research chemical that has been studied for its potential therapeutic applications in various neurological disorders. This compound belongs to the family of benzamides and has been found to enhance synaptic plasticity, which is essential for learning and memory processes.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-N-methyl-4-(phenoxymethyl)benzamide involves the activation of the AMPA receptor, which is a type of ionotropic glutamate receptor. This activation leads to an increase in the influx of calcium ions into the postsynaptic neuron, which results in the enhancement of synaptic plasticity.
Biochemical and physiological effects:
This compound has been found to enhance long-term potentiation (LTP), which is a process that strengthens the connection between neurons. This enhancement of LTP is thought to be responsible for the improvement in learning and memory processes observed with this compound. This compound has also been found to increase the release of dopamine in the brain, which is thought to be responsible for its potential use in the treatment of drug addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclohexyl-N-methyl-4-(phenoxymethyl)benzamide in lab experiments is its ability to enhance synaptic plasticity, which is essential for learning and memory processes. However, one limitation of using this compound is its potential toxicity, which requires careful handling and dosing.
Orientations Futures
Future research on N-cyclohexyl-N-methyl-4-(phenoxymethyl)benzamide should focus on its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, further studies should investigate the potential use of this compound in the treatment of drug addiction. Finally, future research should focus on the development of safer and more effective analogs of this compound.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-N-methyl-4-(phenoxymethyl)benzamide involves the reaction of N-cyclohexyl-N-methylbenzamide with phenyl chloromethyl ether in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound as a white solid.
Applications De Recherche Scientifique
N-cyclohexyl-N-methyl-4-(phenoxymethyl)benzamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been found to enhance synaptic plasticity, which is essential for learning and memory processes. This compound has also been studied for its potential use in the treatment of drug addiction.
Propriétés
IUPAC Name |
N-cyclohexyl-N-methyl-4-(phenoxymethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-22(19-8-4-2-5-9-19)21(23)18-14-12-17(13-15-18)16-24-20-10-6-3-7-11-20/h3,6-7,10-15,19H,2,4-5,8-9,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUSELPSAYGJIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=CC=C(C=C2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(2-ethylbutanoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5359079.png)

![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(2-methoxyphenyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5359092.png)
![3-{[4-(2-methylbenzyl)-1-piperazinyl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5359102.png)

![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-ethyl-N-isopropylisoxazole-3-carboxamide](/img/structure/B5359107.png)

![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(2H-tetrazol-2-yl)acetamide](/img/structure/B5359117.png)
![1-{1-[2-(dimethylamino)ethyl]-3-methyl-4,5,6,7-tetrahydro-1H-indol-2-yl}ethanone hydrochloride](/img/structure/B5359120.png)
![methyl 2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5359135.png)
![(3S*,5R*)-1-benzyl-5-[(4-methyl-1-piperazinyl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5359142.png)
![N-[2-(benzyloxy)-3-methoxybenzyl]-2-propen-1-amine hydrochloride](/img/structure/B5359151.png)
![N-(2,6-diethylphenyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5359171.png)